molecular formula C11H8ClNO4 B2985595 3-(2-Chloro-5-methoxyphenyl)-1,2-oxazole-5-carboxylic acid CAS No. 1897191-49-9

3-(2-Chloro-5-methoxyphenyl)-1,2-oxazole-5-carboxylic acid

Cat. No.: B2985595
CAS No.: 1897191-49-9
M. Wt: 253.64
InChI Key: BHZXAFMZLYYMMJ-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-methoxyphenyl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound featuring an oxazole core substituted with a carboxylic acid group at position 5 and a 2-chloro-5-methoxyphenyl moiety at position 2. The 2-chloro-5-methoxyphenyl substituent introduces steric and electronic effects that may influence solubility, binding affinity, and pharmacological properties.

Properties

IUPAC Name

3-(2-chloro-5-methoxyphenyl)-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO4/c1-16-6-2-3-8(12)7(4-6)9-5-10(11(14)15)17-13-9/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZXAFMZLYYMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=NOC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-methoxyphenyl)-1,2-oxazole-5-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-methoxyphenyl)-1,2-oxazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the chloro substituent or to reduce the carboxylic acid group to an alcohol.

    Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

3-(2-Chloro-5-methoxyphenyl)-1,2-oxazole-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving oxidative stress or inflammation.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-methoxyphenyl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The chloro and methoxy substituents on the phenyl ring can influence the compound’s binding affinity and specificity for these targets. The oxazole ring and carboxylic acid group can also play a role in the compound’s activity by facilitating interactions with enzymes or receptors.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Chloro and Methoxy Groups : The 2-chloro-5-methoxyphenyl substituent in the target compound combines halogenated (electron-withdrawing) and methoxy (electron-donating) moieties, which may enhance metabolic stability and receptor binding compared to simpler chloro-phenyl analogs .

Biological Activity

3-(2-Chloro-5-methoxyphenyl)-1,2-oxazole-5-carboxylic acid (CAS No. 1897191-49-9) is an organic compound characterized by its oxazole ring and carboxylic acid group, which are pivotal to its biological activity. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C11H8ClNO4
  • Molecular Weight : 253.64 g/mol
  • CAS Number : 1897191-49-9

The presence of a chloro and methoxy substituent on the phenyl ring enhances the compound's lipophilicity and influences its interaction with biological targets .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxazole Ring : Achieved through cyclization reactions involving α-haloketones and amides.
  • Introduction of the Phenyl Ring : Utilizes coupling reactions, such as Suzuki-Miyaura cross-coupling.
  • Carboxylation : The carboxylic acid group is introduced using carbon dioxide under basic conditions .

Anticancer Properties

Recent studies have demonstrated significant anticancer activity of this compound against various cancer cell lines. The compound exhibits cytotoxic effects with IC50 values in the low micromolar range:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)0.65
HeLa (Cervical Cancer)2.41
HCT116 (Colorectal Cancer)1.48

These findings suggest that the compound induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Apoptosis Induction : The compound has been shown to upregulate pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2, leading to increased apoptosis in cancer cells .
  • Cell Cycle Arrest : Studies indicate that it can halt the cell cycle at the G2/M phase, which is crucial for preventing cancer cell proliferation .
  • Target Interaction : The oxazole ring and carboxylic acid group facilitate interactions with specific enzymes or receptors involved in cancer progression .

Study on Anticancer Effects

In a recent study published in MDPI, researchers evaluated the efficacy of various oxazole derivatives, including our compound of interest. The results indicated that it showed higher cytotoxicity compared to standard chemotherapeutic agents like doxorubicin against several leukemia and breast cancer cell lines, demonstrating its potential as a novel anticancer agent .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-(2-Chloro-5-methoxyphenyl)-1,2-oxazole-5-carboxylic acid?

  • Methodological Answer : The synthesis typically involves cyclization of substituted precursors. For example, a chlorophenyl-substituted oxazole core can be formed via condensation of hydroxylamine derivatives with α,β-unsaturated carbonyl intermediates. Subsequent functionalization (e.g., methoxy group introduction via nucleophilic substitution or Suzuki coupling) is followed by hydrolysis of ester groups to yield the carboxylic acid moiety. Critical reagents include chlorinating agents (e.g., PCl₅ for ester-to-acid chloride conversion) and oxidizing agents (e.g., KMnO₄ for controlled oxidation steps) .

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-/13C^{13}C-NMR to confirm substitution patterns (e.g., chloro and methoxy group positions). IR spectroscopy identifies carboxylic acid C=O stretches (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight.
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with software like SHELXL refines bond lengths/angles and confirms stereochemistry. ORTEP-3 graphical interfaces aid in visualizing thermal ellipsoids and molecular packing .

Q. What are the common chemical reactivity patterns of the oxazole-carboxylic acid scaffold?

  • Methodological Answer :

  • Oxidation : The methoxy group can be oxidized to quinones or carboxylic acids using CrO₃ or KMnO₄ under acidic conditions.
  • Substitution : Electrophilic aromatic substitution (e.g., nitration with HNO₃/H₂SO₄) targets the chlorophenyl ring.
  • Reduction : LiAlH₄ reduces the carboxylic acid to alcohol, but controlled conditions are critical to avoid oxazole ring degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected 1H^1H-NMR splitting or HRMS adducts) require iterative validation:

  • Cross-check with 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
  • Compare experimental XRD bond distances with DFT-calculated values.
  • Use tandem MS/MS to differentiate isobaric impurities from true molecular ions .

Q. What experimental strategies optimize the compound’s solubility for biological assays?

  • Methodological Answer :

  • Co-solvents : Test DMSO-water gradients (1–10% DMSO) while monitoring aggregation via dynamic light scattering (DLS).
  • pH adjustment : Ionize the carboxylic acid group (pKa ~2.5) by buffering at pH ≥6.
  • Prodrug derivatization : Synthesize methyl esters or amides to enhance lipophilicity, then hydrolyze in situ .

Q. How to design a study comparing the bioactivity of this compound with structurally similar oxazole derivatives?

  • Methodological Answer :

  • Structural analogs : Synthesize derivatives with varying substituents (e.g., 3-(3-chlorophenyl)-5-methylisoxazole-4-carboxylic acid) .
  • Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to identify pharmacophores .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

  • Methodological Answer :

  • Solvent screening : Use high-throughput vapor diffusion (e.g., 24-well plates with PEG/ionic liquid matrices).
  • Temperature gradients : Slow cooling from 40°C to 4°C promotes nucleation.
  • Additives : Introduce co-formers (e.g., L-proline) to stabilize crystal lattice interactions .

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